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Compound of Interest

Compound Name: Octyltin trichloride

Cat. No.: B049613

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for
octyltin trichloride (CsH17ClsSn), a significant organotin compound. Due to the limited
availability of direct experimental spectra for octyltin trichloride, this guide leverages available
data, predicted spectral information, and comparative analysis with analogous compounds,
such as n-butyltin trichloride, to offer a thorough characterization. This document is intended to
support research, quality control, and drug development activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds.
For octyltin trichloride, 1H, 13C, and 12°Sn NMR are the most relevant techniques.

Predicted *H NMR Spectral Data

While specific experimental *H NMR data for octyltin trichloride is not readily available in the
public domain, the spectrum can be reliably predicted based on the structure and data from
similar alkyltin trichlorides. The spectrum is expected to show signals corresponding to the
eight-carbon chain.

Table 1: Predicted *H NMR Chemical Shifts for Octyltin Trichloride
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

CHs (C8) ~0.9 Triplet 3H

(CH2)s (C3-C7) ~1.2-1.4 Multiplet 10H

CHz2 (C2) ~1.7 Multiplet 2H

Sn-CHz (C1) ~2.0-2.5 Triplet 2H

Predicted values are based on typical chemical shifts for alkyl chains and data from analogous
compounds like n-butyltin trichloride.

13C NMR Spectral Data

A 13C NMR spectrum for octyltin trichloride is noted to be available in the Wiley-VCH GmbH
database, acquired on a Bruker HX-90 instrument.[1] Although the specific chemical shifts are
not publicly detailed, the expected resonances can be inferred.

Table 2: Expected 3C NMR Chemical Shifts for Octyltin Trichloride

Carbon Expected Chemical Shift (ppm)
C1 (Sn-CHz) 30-40
Cc2 32-35
C3 28 - 30
C4 28 - 30
C5 28 -30
C6 22 -24
c7 31-33
C8 (CHs) 13-15
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Expected values are based on general knowledge of alkyltin compounds and available data for
n-butyltin trichloride.

119Sn NMR Spectral Data

119S5n NMR is a highly sensitive technique for the direct observation of the tin center. The
chemical shift is indicative of the coordination number and the nature of the substituents on the
tin atom. For alkyltin trichlorides, the tin nucleus is expected to be significantly deshielded.

Table 3: Expected 11°Sn NMR Chemical Shift for Octyltin Trichloride

Expected Chemical Shift
Nucleus Reference

(ppm)

119Gn -50 to -150 SnMea

The expected range is based on data for similar organotin trichlorides.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring NMR spectra of
octyltin trichloride.

 Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or
higher) equipped with a broadband probe.

o Sample Preparation: Approximately 10-20 mg of octyltin trichloride is dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCls, CeDe). As organotin halides can be
sensitive to moisture, the use of a dry solvent and handling under an inert atmosphere (e.g.,
in a glovebox) is recommended.

e 'H NMR Acquisition:

o

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

[¢]

Spectral Width: 0-15 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.
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o Relaxation Delay: 1-5 seconds.

e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.
e 11950 NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse experiment.

o Spectral Width: A wide spectral width should be chosen initially (e.g., -400 to 400 ppm)
and then narrowed based on the observed signal.

o Reference: Tetramethyltin (SnMea) is the common external reference.[2][3]
o Number of Scans: 256 or more.
o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The IR spectrum of octyltin trichloride is expected to be dominated by the absorptions of the
C-H bonds of the octyl group and the Sn-C and Sn-Cl bonds.

Table 4: Predicted Infrared Absorption Frequencies for Octyltin Trichloride
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

C-H stretch (alkyl) 2850 - 2960 Strong

CH:2 bend ~1465 Medium

CHs bend ~1375 Medium

Sn-C stretch 500 - 600 Medium-Strong
Sn-Cl stretch 300 - 400 Strong

Predicted values are based on characteristic vibrational frequencies and the experimental IR
spectrum of n-butyltin trichloride. An experimental gas-phase IR spectrum for n-butyltin
trichloride is available in the NIST WebBook, which supports these predicted ranges.[4]

Experimental Protocol for IR Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Sample Preparation:

o Neat Liquid: A thin film of the liquid sample can be placed between two salt plates (e.g.,
KBr or NacCl).

o Solution: A solution of the sample in a suitable solvent (e.g., CCls, CSz2) can be prepared
and placed in a liquid cell.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the salt plates or the solvent is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For octyltin trichloride, a predicted LC-MS/MS spectrum is available,
suggesting likely fragmentation pathways.
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Table 5: Predicted m/z Peaks for Octyltin Trichloride in Positive lon Mode

m/z Predicted Fragment

339 [CsH17SNCIs + H]* (isotopic pattern)
303 [CsH17SNCl2]*

267 [CeH17SNCI]*

231 [CeH17SN]*

113 [CeH17]*

These are predicted values and the presence of tin's multiple isotopes will result in

characteristic isotopic patterns for tin-containing fragments. A GC-MS spectrum of octyltin

trich
data.

loride is referenced in SpectraBase, which would provide experimental fragmentation

[1]

Experimental Protocol for Mass Spectrometry

e |nstrumentation:

o

o

Gas Chromatography-Mass Spectrometry (GC-MS): A GC system coupled to a mass
spectrometer (e.g., quadrupole or ion trap).

Liguid Chromatography-Mass Spectrometry (LC-MS): An LC system coupled to a mass
spectrometer (e.g., QTOF or triple quadrupole).

e GC-MS Protocol:

o

o

o

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g.,
dichloromethane, hexane).

Injection: A small volume (e.g., 1 pL) is injected into the GC.

GC Conditions: A suitable capillary column (e.g., DB-5ms) is used with a temperature
program to elute the compound.
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o lonization: Electron lonization (El) at 70 eV is commonly used.

e LC-MS Protocol:

o Sample Preparation: A solution of the sample in a solvent compatible with the mobile
phase (e.g., methanol, acetonitrile).

o LC Conditions: A C18 reversed-phase column is often used with a gradient of water and
an organic solvent (both typically containing a small amount of formic acid for better
ionization).

o lonization: Electrospray lonization (ESI) in positive ion mode is generally suitable for
organotin compounds.

Data Acquisition and Interpretation Workflow

The following diagram illustrates the logical workflow for the spectral characterization of
octyltin trichloride.
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Figure 1: Spectral Analysis Workflow for Octyltin Trichloride
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Figure 1. Spectral Analysis Workflow for Octyltin Trichloride

This guide provides a foundational understanding of the expected spectral characteristics of
octyltin trichloride. For definitive analysis, it is recommended to acquire experimental data
under controlled conditions and consult spectral databases. The provided protocols and
predicted data serve as a valuable resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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